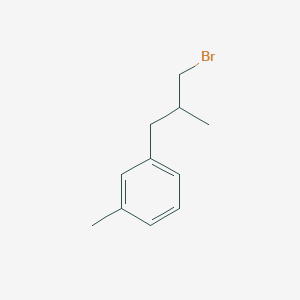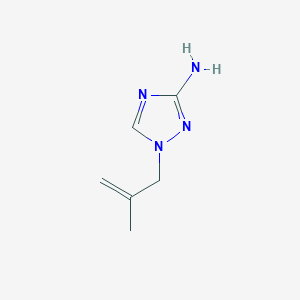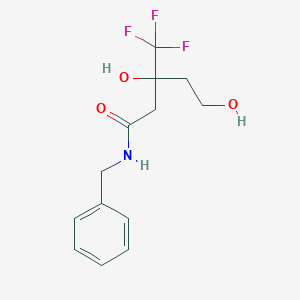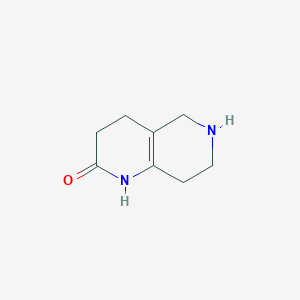
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine is a compound that features a benzothiazole ring fused to a cyclopentane ring with an amine group
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine typically involves the condensation of 2-aminobenzenethiol with cyclopentanone under acidic conditions, followed by cyclization to form the benzothiazole ring. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and m-chloroperbenzoic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-ylmethyl)cyclopentan-1-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
Benzothiazole-2-thiol: Commonly used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1240527-95-0 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H16N2S/c14-13(7-3-4-8-13)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |
InChI Key |
AXANOKLTTHKCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


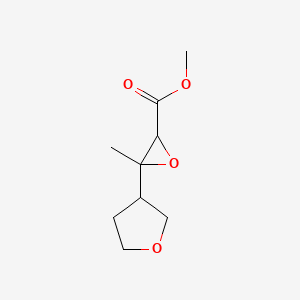
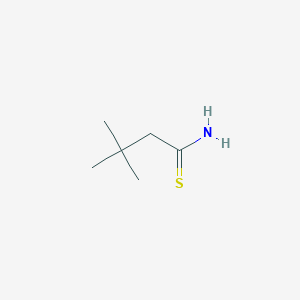

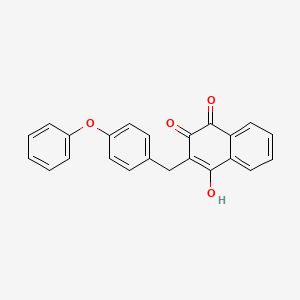
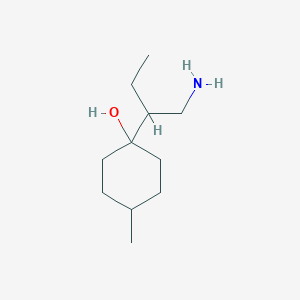

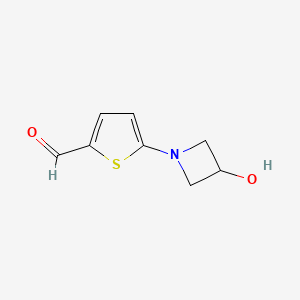
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
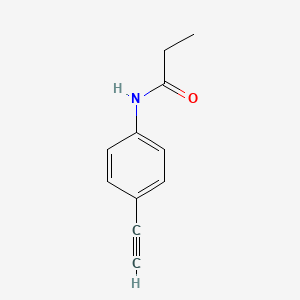
![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)
